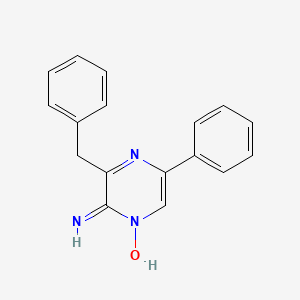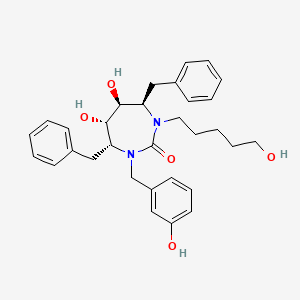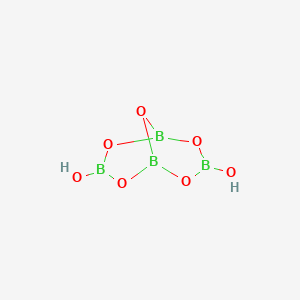
Tetraboric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraboric acid can be synthesized by heating orthoboric acid (B(OH)₃) above approximately 170°C . The reaction is as follows: [ 4 \text{B(OH)}₃ \rightarrow \text{H₂B₄O₇} + 5 \text{H₂O} ]
Industrial Production Methods
In industrial settings, this compound is typically produced through the controlled dehydration of boric acid. This process involves heating boric acid at specific temperatures to achieve the desired dehydration level .
Chemical Reactions Analysis
Types of Reactions
Tetraboric acid undergoes several types of chemical reactions, including:
Dehydration: Further heating of this compound can lead to the formation of boron trioxide (B₂O₃).
Hydrolysis: When dissolved in water, this compound reverts to boric acid.
Common Reagents and Conditions
Dehydration: Heating at temperatures above 170°C.
Hydrolysis: Dissolution in water.
Major Products Formed
Dehydration: Boron trioxide (B₂O₃).
Hydrolysis: Boric acid (B(OH)₃).
Scientific Research Applications
Tetraboric acid has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism by which tetraboric acid exerts its effects involves its ability to form complex structures with other molecules. This property is due to the presence of multiple boron-oxygen bonds, which can interact with various molecular targets . The pathways involved in these interactions are primarily related to the formation of borate complexes .
Comparison with Similar Compounds
Similar Compounds
Orthoboric acid (B(OH)₃): A common form of boric acid that dehydrates to form tetraboric acid.
Metaboric acid (HBO₂): Another form of boric acid that can further dehydrate to form this compound.
Uniqueness
This compound is unique in its ability to form the tetraborate anion [B₄O₇]²⁻, which is not present in other forms of boric acid . This property makes it particularly useful in various industrial and research applications .
Properties
CAS No. |
1048955-82-3 |
|---|---|
Molecular Formula |
B4H2O7 |
Molecular Weight |
157.3 g/mol |
IUPAC Name |
3,7-dihydroxy-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane |
InChI |
InChI=1S/B4H2O7/c5-1-7-3-9-2(6)10-4(8-1)11-3/h5-6H |
InChI Key |
XDVOLDOITVSJGL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB2OB(OB(O1)O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


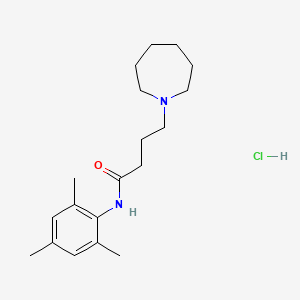
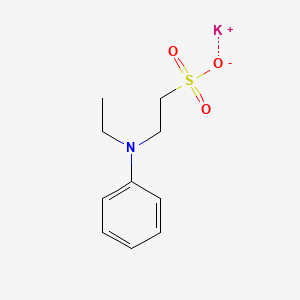
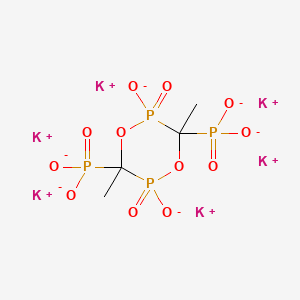
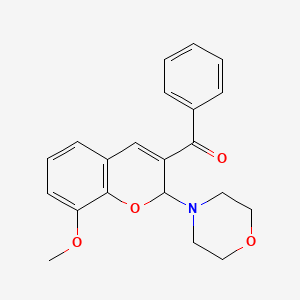
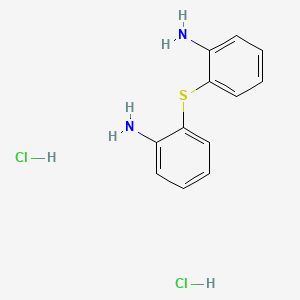

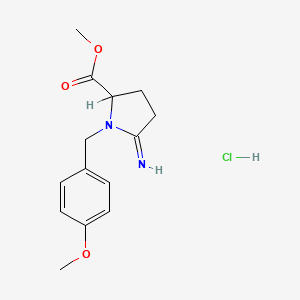
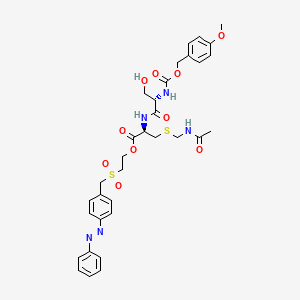


![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
